molecular formula C17H14ClN3O B5681131 1-[(4-CHLOROPHENYL)METHYL]-2H,3H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE

1-[(4-CHLOROPHENYL)METHYL]-2H,3H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE

Cat. No.: B5681131
M. Wt: 311.8 g/mol
InChI Key: DDFYKMPYWMVKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-CHLOROPHENYL)METHYL]-2H,3H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a fused ring system combining imidazole and quinazoline moieties, which are known for their diverse pharmacological properties .

Preparation Methods

The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-2H,3H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE typically involves the reaction of 2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one with N,N′-dithiocarbonyldiimidazole (DTCI). This reaction efficiently produces the substituted imidazolidine-2-thione moiety inserted in a three-fused-ring scaffold . The molecular composition is confirmed by high-resolution mass spectrometry (MS), and the structure is elucidated by 1H, 13C NMR, and IR analyses .

Chemical Reactions Analysis

1-[(4-CHLOROPHENYL)METHYL]-2H,3H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-2H,3H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-13-7-5-12(6-8-13)11-20-9-10-21-16(22)14-3-1-2-4-15(14)19-17(20)21/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFYKMPYWMVKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3N=C2N1CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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